2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Description
2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12F3N3O2S and its molecular weight is 391.37. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
One notable application of derivatives related to the compound is in the development of novel sulfonamide derivatives with potential anticancer properties. Ghorab et al. (2015) synthesized a range of sulfonamide derivatives, demonstrating that these compounds, including the ones with structural similarities to the mentioned compound, show promising in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The study highlights the compound's role in the synthesis of agents with significant cytotoxic activities (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Antimicrobial Applications
Derivatives of the mentioned compound have also been evaluated for their antimicrobial properties. Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. The synthesized compounds, including derivatives of the initial compound, exhibited in vitro antibacterial and antifungal activities, showing promising results as antimicrobial agents (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Oqba N. Al-Shayea, 2014).
Synthesis and Characterization
The compound has been utilized in various synthesis and characterization studies. Nayak et al. (2013) described the synthesis of a compound through S-Alkylation, highlighting the methodology for creating derivatives with potential applications in material science and pharmacology. This study showcases the versatility of compounds like 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide in synthesizing novel materials and drugs (Nayak, P., Narayana, B., Samshuddin, S., & Sarojini, B., 2013).
Quantum Chemical Insights
Furthermore, the compound's derivatives have been subjects of quantum chemical studies. Mary et al. (2020) conducted a detailed quantum chemical analysis of a derivative, offering insights into its molecular structure, hydrogen-bonded interactions, and potential as an anti-COVID-19 molecule. The study illustrates the compound's relevance in developing therapeutics against new and emerging diseases (Mary, S., Mohd Usman Mohd Siddique, Dr. Sayantan Pradhan, Venkatesan Jayaprakash, & C. James, 2020).
Properties
IUPAC Name |
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O2S/c19-11-1-3-12(4-2-11)23-16(25)10-27-17-18(26)24(8-7-22-17)13-5-6-14(20)15(21)9-13/h1-9H,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHAOGGSFTJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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